molecular formula C14H10Cl4O2 B1295384 1,2-Bis(2,4-dichlorophenoxy)ethane CAS No. 6339-70-4

1,2-Bis(2,4-dichlorophenoxy)ethane

Cat. No.: B1295384
CAS No.: 6339-70-4
M. Wt: 352 g/mol
InChI Key: UWGCTYZENHHSID-UHFFFAOYSA-N
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Description

1,2-Bis(2,4-dichlorophenoxy)ethane is a useful research compound. Its molecular formula is C14H10Cl4O2 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis : The compound has been utilized in the facile synthesis of symmetrical 1,1-bis(silyl)ethenes. This process involves ruthenium complex-catalyzed silylative coupling cyclization, followed by reaction with Grignard reagents to produce cyclic carbosiloxanes with high selectivity and good yield (Pawluć et al., 2005).

  • Silicon-Containing Macrocyclic Peroxides : It is a reactant in the synthesis of silicon-containing macrocyclic peroxides. This unique reaction does not yield expected polymeric peroxides but produces cyclic silicon-containing peroxides, which are stable and characterized by various spectroscopic techniques (Arzumanyan et al., 2014).

  • Selective Synthesis Approach : A novel route using this compound allows the selective synthesis of 1,1-bis(silyl)-1-alkenes. This involves sequential one-pot silylative coupling and Heck coupling reactions, leading to high yield products (Pawluć, Hreczycho, & Marciniec, 2006).

Crystallography and Structural Studies

  • Ethane Bond Length Studies : The compound has been used in the study of crystal structures of ethane derivatives. X-ray diffraction analysis provided insights into the ethane bond lengths and torsional vibration of bonds in crystals (Harada & Ogawa, 2001).

  • Molecular Design for Lead(II) Extraction : Derivatives of this compound have been synthesized for selective extraction of lead(II). The extraction efficiency and Pb(II)/Cu(II) selectivity were investigated in relation to their molecular structure (Hayashita et al., 1999).

Environmental and Catalytic Applications

  • Thermal Decomposition : Its derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), has been studied for thermal decomposition mechanisms. This research is significant for understanding the environmental impact of brominated flame retardants (Altarawneh & Dlugogorski, 2014).

  • Electrochemistry in Organosilicon Compounds : Electrolysis of derivatives of 1,2-bis(2,4-dichlorophenoxy)ethane has been studied for the synthesis of poly(disilanylene)ethylenes. This research highlights the role of supporting electrolytes and solvents in silicon-silicon bond formation, contributing to the development of organosilicon compounds (Kunai, Toyoda, Kawakami, & Ishikawa, 1992).
  • Black Carbon and DDT Metabolites Dechlorination : A study involving the dechlorination of DDT and its metabolites in the presence of black carbon and sulfide provides insights into in situ remediation techniques for soil and sediment contamination. This research is pivotal in environmental chemistry for understanding the interactions between pollutants and black carbon (Ding & Xu, 2016).

Safety and Hazards

Safety data sheets for related compounds suggest that these types of chemicals can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to minimize risks.

Mechanism of Action

Target of Action

It is known that this compound is a chlorinated organic compound that is extensively used as a pesticide. Therefore, it can be inferred that its targets are likely to be pests that affect crops and other plants.

Action Environment

The action of 1,2-Bis(2,4-dichlorophenoxy)ethane can be influenced by various environmental factors. For instance, the effectiveness of this pesticide may be affected by factors such as temperature, humidity, and the presence of other chemicals in the environment . Furthermore, the stability of this compound may also be influenced by these factors, potentially affecting its shelf life and efficacy.

Biochemical Analysis

Biochemical Properties

1,2-Bis(2,4-dichlorophenoxy)ethane plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of cytochrome P450 enzymes by this compound can lead to altered metabolic processes and accumulation of toxic substances in the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA. This compound can also interfere with the normal functioning of mitochondria, leading to impaired energy production and cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, preventing their normal function. Additionally, this compound can induce the expression of stress-responsive genes, leading to the production of proteins involved in detoxification and repair processes . The inhibition of key enzymes and the induction of stress responses contribute to the overall toxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including chronic oxidative stress and inflammation . These long-term effects can lead to the development of diseases such as cancer and neurodegenerative disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can cause severe toxic effects, including liver and kidney damage, reproductive toxicity, and immunosuppression . The threshold for toxic effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to altered levels of metabolites. Additionally, this compound can be metabolized into reactive intermediates that can bind to cellular macromolecules, causing further toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature. The distribution of this compound within the body can influence its overall toxicity and persistence .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its toxic effects. Post-translational modifications and targeting signals may play a role in directing this compound to these compartments .

Properties

IUPAC Name

2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCTYZENHHSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212800
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-70-4
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6339-70-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(2,4-dichlorophenoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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